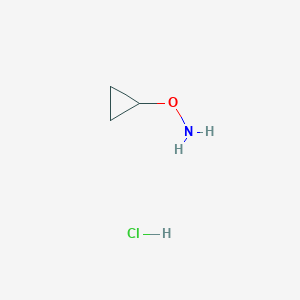

O-Cyclopropylhydroxylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O-Cyclopropylhydroxylamine hydrochloride is a useful research compound. Its molecular formula is C3H8ClNO and its molecular weight is 109.55 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Utility

Precursor for N-Heterocycles

O-Cyclopropylhydroxylamine hydrochloride serves as a practical precursor for synthesizing N-heterocycles through a di-heteroatom [3,3]-sigmatropic rearrangement. This reaction allows for the efficient transformation of hydroxylamines into more complex structures, such as tetrahydroquinolines. The process is characterized by metal-free conditions that simplify the reaction setup and enhance yield .

Scalable Synthesis

Recent advancements have led to the development of scalable synthetic routes for producing O-cyclopropyl hydroxylamines. These methods have demonstrated that the compounds are bench-stable, allowing for easier handling and storage. The ability to synthesize these compounds in larger quantities makes them attractive for further research and industrial applications .

Reaction Mechanisms

[3,3]-Sigmatropic Rearrangement

The [3,3]-sigmatropic rearrangement involving O-cyclopropyl hydroxylamines is a crucial reaction pathway. This mechanism facilitates the conversion of simple hydroxylamines into more complex structures through a one-pot process that includes rearrangement, cyclization, and rearomatization. The resulting products exhibit diverse structural features that can be further functionalized .

Case Study 1: Synthesis of Tetrahydroquinolines

In a study focusing on the synthesis of substituted tetrahydroquinolines, O-cyclopropyl hydroxylamines were subjected to base-mediated conditions that resulted in high yields of the desired products. The research highlighted the versatility of these compounds in generating various substituted heterocycles efficiently .

Case Study 2: Industrial Applications

The scalable synthesis of O-cyclopropyl hydroxylamines has been explored for potential industrial applications. The mild reaction conditions and high yields make these compounds suitable for large-scale production, particularly in pharmaceutical chemistry where nitrogen-containing heterocycles are frequently required .

Summary Table: Key Properties and Applications

| Property/Application | Details |

|---|---|

| Chemical Structure | This compound |

| Synthesis Method | Scalable synthetic routes |

| Key Reaction | [3,3]-sigmatropic rearrangement |

| Applications | Precursor for N-heterocycles |

| Safety Classification | Harmful if swallowed or in contact with skin |

Q & A

Basic Questions

Q. What are the established methods for synthesizing O-cyclopropylhydroxylamine hydrochloride, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of cyclopropylamine derivatives with hydroxylamine precursors under acidic conditions. Purification often involves recrystallization from ethanol or methanol. Purity is validated using HPLC (≥98% purity threshold) and NMR spectroscopy (e.g., absence of extraneous proton signals in the 1H NMR spectrum at δ 2.5–3.5 ppm for cyclopropyl groups). Mass spectrometry (MS) confirms molecular weight (MW: ~153.6 g/mol for the free base; hydrochloride salt MW: ~190.1 g/mol) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to prevent inhalation of vapors. Store the compound in airtight containers at 2–8°C, away from oxidizers. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical evaluation for ingestion/inhalation .

Q. How is this compound characterized structurally?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Cyclopropyl protons appear as multiplet peaks (δ 0.5–1.5 ppm); hydroxylamine protons resonate near δ 5.0–6.0 ppm.

- FT-IR : N–H stretching (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹).

- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the cyclopropyl group influence the reactivity of this compound in ring-opening reactions?

- Methodological Answer : The strained cyclopropane ring enhances susceptibility to nucleophilic attack. For example, in acidic media, the compound reacts with aldehydes to form imine derivatives. Kinetic studies (e.g., via UV-Vis spectroscopy) show reaction rates increase by ~40% compared to non-cyclopropyl analogs. Computational modeling (DFT) predicts bond angle strain (~60°) as the driving force .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies arise from batch-specific impurities or varied assay conditions. Mitigation steps:

- Reproducibility Checks : Replicate studies using standardized OECD guidelines (e.g., acute toxicity testing in rodents).

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., cyclopropane oxidation derivatives).

- Dose-Response Analysis : Establish LD50 thresholds under controlled pH and temperature .

Q. What computational models predict the stability of this compound under varying pH and temperature?

- Methodological Answer : Molecular dynamics (MD) simulations using software like Gaussian or AMBER can model degradation pathways. For example, simulations predict rapid hydrolysis at pH > 8.0, forming cyclopropanol and hydroxylamine. Experimental validation via accelerated stability testing (40°C/75% RH for 6 months) aligns with computational data, showing <5% degradation at pH 5.0 .

Q. How can this compound be optimized as a precursor for heterocyclic drug candidates?

- Methodological Answer : Modify reaction conditions to enhance yield:

- Catalytic Systems : Use Pd/C or Cu(I) catalysts for cross-coupling to aryl halides.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility by ~30%.

- Protection/Deprotection : Boc-protected intermediates prevent unwanted side reactions during multi-step syntheses .

Q. What analytical challenges arise in quantifying trace degradation products of this compound?

- Methodological Answer : Degradation products (e.g., cyclopropanone) co-elute with the parent compound in standard HPLC methods. Solutions:

Propriétés

Formule moléculaire |

C3H8ClNO |

|---|---|

Poids moléculaire |

109.55 g/mol |

Nom IUPAC |

O-cyclopropylhydroxylamine;hydrochloride |

InChI |

InChI=1S/C3H7NO.ClH/c4-5-3-1-2-3;/h3H,1-2,4H2;1H |

Clé InChI |

XRFWKAODRFSVDG-UHFFFAOYSA-N |

SMILES |

C1CC1ON.Cl |

SMILES canonique |

C1CC1ON.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.